5-メトキシカルボニル デフェラシロックス

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

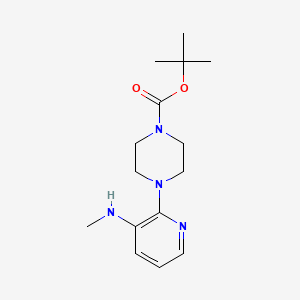

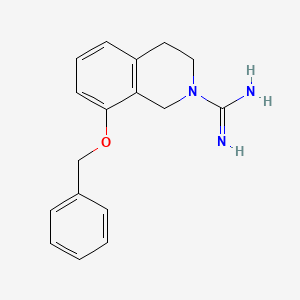

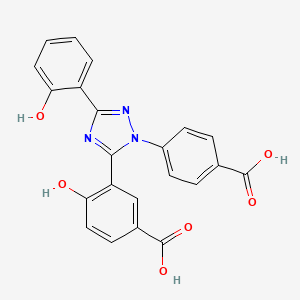

5-Methoxycarbonyl Deferasirox is an impurity of Deferasirox . Deferasirox is an oral iron chelator used to treat chronic iron overload in patients receiving long term blood transfusions . The molecular formula of 5-Methoxycarbonyl Deferasirox is C23H17N3O6 and its molecular weight is 431.40 .

Synthesis Analysis

The synthesis of Deferasirox involves the use of Chan-Lam coupling between 3,5-dibromo-1H[1,2,4]triazole and (4-(methoxycarbonyl)-phenyl)boronic acid to give methyl 4-(3,5-dibromo-1H-1,2,4-triazol-1-yl)benzoate. This is further elaborated to Deferasirox by Suzuki-Miyaura coupling with 2-hydroxyphenyl-boronic acid pinacol ester in microemulsion .

Molecular Structure Analysis

Deferasirox is an orally active chelator that is selective for iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . The molecular structure of Deferasirox has been elucidated by a combination of various analytical and spectral techniques .

Chemical Reactions Analysis

Deferasirox has shown antioxidant activity in all three model systems, causing substantial reduction in the rate of oxidation and oxidative damage . It has also been found to act synergistically with cisplatin .

Physical And Chemical Properties Analysis

The absolute bioavailability (AUC) of deferasirox tablets for oral suspension is 70% compared to an intravenous dose . Deferasirox is an orally active, lipophilic iron chelating drug used on thousands of patients worldwide for the treatment of transfusional iron overload .

科学的研究の応用

オルガネラ標的抗がん療法

5-メトキシカルボニル デフェラシロックスとその誘導体は、オルガネラ標的抗がん療法剤としての可能性について研究されています . これらの化合物は、A549肺がん細胞に対して増強された活性を示しました . 特に、ある誘導体は抗増殖活性が向上していることがわかりました . 蛍光細胞イメージングにより、この化合物はリソソーム内に優先的に局在することが明らかになりました .

鉄キレート療法

5-メトキシカルボニル デフェラシロックスの母体化合物であるデフェラシロックスは、鉄キレート療法に使用されます . この療法は、サラセミアやその他の鉄負荷症に影響を受ける患者の鉄過剰の管理における礎となっています . デフェラシロックスは、罹患率と死亡率に大きな影響を与えます .

治療の調整

デフェラシロックスのさまざまな製剤が、治療の調整のために評価されています . これには、患者のデフェラシロックス治療の薬物動態、薬力学、安全性の特徴を分析することが含まれます . その研究では、デフェラシロックスのフィルムコーティング錠(FCT)のバイオアベイラビリティは、分散性錠剤(DT)と比較して予想よりも高いことがわかりました

作用機序

Target of Action

5-Methoxycarbonyl Deferasirox, also known as Deferasirox, primarily targets iron (Fe3+) in the body . Iron is essential for various biological processes, including cell replication, metabolism, and growth . Excessive iron can lead to toxicity and organ damage .

Mode of Action

5-Methoxycarbonyl Deferasirox is an iron chelator, meaning it binds to iron and forms a stable complex . Specifically, two molecules of 5-Methoxycarbonyl Deferasirox can bind to one atom of iron . This binding is selective for iron (Fe3+), forming a stable complex that is eliminated via the kidneys .

Biochemical Pathways

The primary biochemical pathway affected by 5-Methoxycarbonyl Deferasirox is iron homeostasis . By binding to excess iron, 5-Methoxycarbonyl Deferasirox prevents the accumulation of iron and mitigates the harmful effects of iron overload . Additionally, it has been found to suppress transforming growth factor-ß1 (TGF-ß1) signaling, which plays a role in various cellular processes .

Pharmacokinetics

5-Methoxycarbonyl Deferasirox is highly lipophilic and is bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 hours post-dose . The main pathway of 5-Methoxycarbonyl Deferasirox metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT); a residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D6 . The majority (84%) of 5-Methoxycarbonyl Deferasirox and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP); the remaining 8% is excreted in the urine .

Result of Action

The primary result of 5-Methoxycarbonyl Deferasirox action is the reduction of iron overload, thereby preventing iron-induced toxicity . In vitro studies have shown that 5-Methoxycarbonyl Deferasirox can inhibit cell proliferation and induce apoptosis in a dose-dependent manner . In vivo studies have also shown that orally administered 5-Methoxycarbonyl Deferasirox can suppress tumor growth .

Action Environment

The action of 5-Methoxycarbonyl Deferasirox can be influenced by various environmental factors. For instance, the bioavailability of 5-Methoxycarbonyl Deferasirox can be affected by the formulation of the drug . Furthermore, the efficacy of 5-Methoxycarbonyl Deferasirox can be influenced by the patient’s iron levels, as well as other factors such as the patient’s renal function .

Safety and Hazards

将来の方向性

Deferasirox has potential as a therapeutic agent for pancreatic cancer . It affects a number of different pathways and molecules; for instance, deferasirox upregulates NDRG1 expression, inhibits the cell cycle, downregulates mTOR and c-myc expression, and induces apoptosis . In addition, deferasirox appears to potentiate the anti-cancer effects of cisplatin . Although the efficacy of deferasirox remains to be tested in future studies, the results presented here indicate that deferasirox is a promising novel anti-cancer therapeutic agent .

生化学分析

Biochemical Properties

5-Methoxycarbonyl Deferasirox, like its parent compound Deferasirox, is likely to interact with iron (Fe3+) in the body, forming a stable complex . This interaction is crucial in biochemical reactions, especially in the context of iron overload conditions.

Molecular Mechanism

Deferasirox works by binding trivalent (ferric) iron, forming a stable complex which is eliminated via the kidneys . It’s possible that 5-Methoxycarbonyl Deferasirox shares a similar mechanism of action.

Dosage Effects in Animal Models

While specific studies on 5-Methoxycarbonyl Deferasirox in animal models are lacking, research on Deferasirox has shown that its effects can vary with different dosages . It’s plausible that 5-Methoxycarbonyl Deferasirox may exhibit similar dosage-dependent effects.

Metabolic Pathways

The main pathway of Deferasirox metabolism is via glucuronidation, leading to metabolites M3 (acyl glucuronide) and M6 (2-O-glucuronide) . Oxidative metabolism by cytochrome 450 enzymes to M1 (5-OH deferasirox; presumably by CYP1A) and M4 (5’-OH deferasirox; by CYP2D6) is minor . It’s possible that 5-Methoxycarbonyl Deferasirox is metabolized in a similar manner.

特性

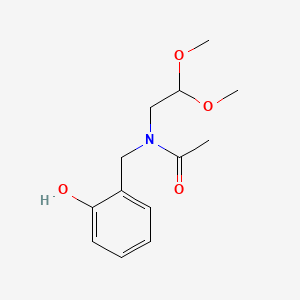

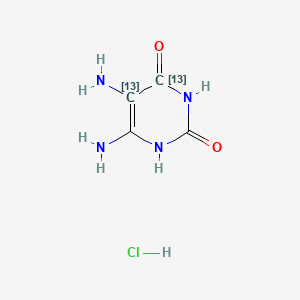

IUPAC Name |

3-[2-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O6/c26-17-4-2-1-3-15(17)19-23-20(16-11-13(22(30)31)7-10-18(16)27)25(24-19)14-8-5-12(6-9-14)21(28)29/h1-11,26-27H,(H,28,29)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUPKLBTSCCXLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=C(C=CC(=C3)C(=O)O)O)C4=CC=C(C=C4)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。